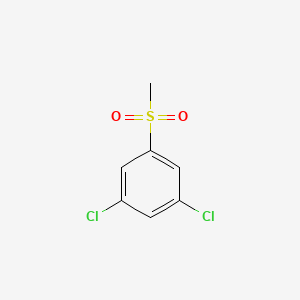

3,5-Dichlorophenyl methyl sulphone

描述

Significance of Sulfone Moieties in Chemical and Biological Systems

The sulfone group (R-SO₂-R'), a central feature of 3,5-Dichlorophenyl methyl sulphone, is an organosulfur functional group that imparts significant properties to the molecules in which it is found. nih.gov The sulfur atom in a sulfone group is in a hexavalent state, double-bonded to two oxygen atoms and single-bonded to two carbon atoms. nih.gov This arrangement results in a highly polar and chemically stable moiety. researchgate.net

In the realm of chemistry, the sulfone group's stability and its ability to act as a versatile building block have made it a valuable component in organic synthesis. orgsyn.org For instance, sulfones are key intermediates in reactions like the Ramberg-Bäcklund reaction for the formation of alkenes. smolecule.com The electron-withdrawing nature of the sulfonyl group can influence the reactivity of adjacent parts of a molecule, a property that is harnessed in various synthetic strategies. google.com

From a biological standpoint, the sulfone moiety is present in a number of compounds with diverse and important activities. smolecule.com The structural rigidity and polarity conferred by the sulfone group can enhance the binding of a molecule to biological targets. google.com This has led to the incorporation of the sulfone group in a wide array of pharmaceuticals and agrochemicals. orgsyn.orgprepchem.com Notable examples include certain antibiotics, anti-inflammatory drugs, and anticancer agents. smolecule.combldpharm.com The presence of the sulfone group can also improve a molecule's metabolic stability and solubility, which are crucial properties for drug candidates. google.com

Table 1: General Properties and Applications of Sulfone Moieties

| Property | Description | Relevance in Chemical and Biological Systems |

| Polarity | The S=O bonds are highly polar, making the sulfone group a polar functional group. | Influences solubility, and intermolecular interactions, including hydrogen bonding with biological receptors. google.com |

| Chemical Stability | Sulfones are generally resistant to oxidation and reduction under many conditions. | Provides a stable scaffold for the design of drugs and materials. smolecule.com |

| Electron-Withdrawing Nature | The sulfonyl group withdraws electron density from adjacent atoms. | Affects the acidity of neighboring protons and the reactivity of the molecule. google.com |

| Synthetic Intermediate | Can be readily prepared, often by oxidation of sulfides, and can participate in various chemical transformations. nih.govorgsyn.org | Serves as a versatile building block in the synthesis of complex organic molecules. orgsyn.org |

| Biological Activity | The sulfone moiety is a key pharmacophore in many bioactive compounds. | Contributes to the therapeutic effects of various drugs, including antibacterial and anticancer agents. smolecule.combldpharm.com |

Historical Perspective of this compound Research Trajectories

The initial identification of this compound is reported to have occurred in the 1970s. smolecule.com Its discovery was not as a primary industrial chemical but rather as a metabolic byproduct of another compound, m-dichlorobenzene. smolecule.com Early research focused on its characterization using the analytical techniques of the time, such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. smolecule.com These methods were crucial in determining its molecular structure, confirming the presence of the dichlorinated phenyl ring and the methyl sulfone group. smolecule.com

Subsequent research has largely continued to view this compound through the lens of it being a metabolite. Studies have explored its formation in biological systems and its potential as a biomarker for exposure to certain chlorinated aromatic hydrocarbons. More recent interest has also touched upon its potential, like other sulfone-containing compounds, in the synthesis of novel molecules with potential biological activities, such as antifungal agents. smolecule.com

Table 2: Timeline of Key Research Findings for this compound

| Time Period | Key Research Focus | Significance |

| 1970s | Identification and initial characterization. | First identified as a metabolite of m-dichlorobenzene; structural elucidation using GC-MS and NMR. smolecule.com |

| 1990s - 2000s | Elucidation of metabolic pathways. | Detailed studies on the biotransformation of parent compounds like fenclorim and chlorinated benzenes into dichlorophenyl methyl sulphones. nih.govnih.gov |

| 2000s - Present | Environmental fate and biological activity. | Investigation into the environmental degradation of parent compounds and the potential for synthesizing new antifungal agents from sulfone derivatives. nih.govsmolecule.com |

Role as a Metabolite in Environmental and Biological Systems

This compound is primarily recognized as a metabolite, meaning it is formed through the chemical transformation of other substances within living organisms or the environment. It has been identified as a metabolic product of at least two parent compounds: the herbicide safener fenclorim and the industrial chemical m-dichlorobenzene (1,3-dichlorobenzene). smolecule.com

The biotransformation of fenclorim, a compound used to protect rice from herbicide injury, involves a multi-step process. uark.educhemicalbook.com Initially, fenclorim undergoes conjugation with glutathione (B108866), a key detoxification pathway in plants and other organisms. nih.govnih.gov This glutathione conjugate is then further metabolized, a process that can involve cleavage of the glutathione molecule and subsequent S-methylation and oxidation to form the corresponding methyl sulfone. nih.gov While the specific isomer is not always detailed in every study, the degradation of the dichlorinated phenyl ring of fenclorim can lead to the formation of dichlorophenyl methyl sulphone metabolites.

In the case of m-dichlorobenzene, the metabolic pathway also involves the mercapturic acid pathway. smolecule.com This process begins with the conjugation of m-dichlorobenzene with glutathione, catalyzed by glutathione S-transferases in the liver. The resulting conjugate is then processed by other enzymes, leading to the formation of a cysteine conjugate. This cysteine conjugate can then be acted upon by microbial flora in the intestine, which can lead to the formation of a methylthio intermediate that is subsequently oxidized to the methyl sulfone. smolecule.com

The formation of this compound from these parent compounds is significant for several reasons. It represents a detoxification pathway, converting the parent compounds into more water-soluble forms that can be more easily excreted. uark.edu However, the metabolites themselves can sometimes have their own biological activities. For instance, studies on related trichlorophenyl methyl sulfones have shown that they can induce certain enzymes in the liver. nih.govnih.gov The presence of this compound in environmental or biological samples can also serve as an indicator of exposure to the parent compounds. researchgate.net

Table 3: Metabolic Formation of this compound

| Parent Compound | Metabolic Pathway | Key Steps | Biological/Environmental System |

| Fenclorim | Glutathione Conjugation and Processing | 1. Glutathione S-transferase (GST) catalyzes conjugation of fenclorim with glutathione.2. Hydrolysis of the glutathione conjugate.3. Further enzymatic processing, including potential S-methylation and oxidation. | Primarily studied in plants (e.g., rice) and soil microorganisms. nih.govnih.govnih.gov |

| m-Dichlorobenzene | Mercapturic Acid Pathway | 1. Hepatic GST-catalyzed conjugation with glutathione.2. Enzymatic cleavage to a cysteine conjugate.3. Metabolism by intestinal microflora, involving S-methylation and sulfoxidation. | Primarily studied in mammals (e.g., rats). smolecule.com |

Structure

3D Structure

属性

IUPAC Name |

1,3-dichloro-5-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYHQTUAQZMJGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177378 | |

| Record name | 3,5-Dichlorophenyl methyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22821-89-2 | |

| Record name | 1,3-Dichloro-5-(methylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22821-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichlorophenyl methyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022821892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichlorophenyl methyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-5-(methylsulphonyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Approaches to 3,5-Dichlorophenyl Methyl Sulphone and its Analogs

The synthesis of aryl sulfones, including this compound, is a cornerstone of modern organic chemistry due to the prevalence of the sulfone functional group in pharmaceuticals, agrochemicals, and materials science. researchgate.netthieme-connect.com Methodologies for their preparation have evolved significantly, moving towards greater efficiency, selectivity, and milder reaction conditions. The primary strategies involve the oxidation of corresponding precursor sulfides and various metal-catalyzed cross-coupling reactions. thieme-connect.com

A traditional and widely employed route to sulfones is the oxidation of the corresponding sulfide (B99878). thieme-connect.comorganic-chemistry.org In the case of this compound, this would involve the oxidation of 3,5-Dichlorophenyl methyl sulfide. While the initial oxidation of a sulfide to a sulfoxide (B87167) can often occur without a catalyst, the subsequent oxidation of the sulfoxide to the sulfone typically requires catalytic or more potent oxidative conditions. rsc.orgrsc.org Advanced approaches focus on achieving high selectivity and yield while employing environmentally benign oxidants and conditions.

Electrochemical synthesis represents a green and efficient methodology for the oxidation of sulfides to sulfones. rsc.org This approach avoids the use of chemical oxidants, often relying on water as the oxygen source, which enhances its environmental credentials. rsc.orgacs.org The selectivity of the reaction, favoring either the sulfoxide or the sulfone, can be precisely controlled by adjusting the reaction parameters, such as the applied current and the choice of solvent. acs.orgnih.govacs.org

Research has demonstrated that diaryl and aryl alkyl sulfides can be selectively oxidized to sulfones in good yields. acs.orgnih.gov Typically, applying a higher constant current (e.g., 10 or 20 mA) for a sustained period in a solvent like methanol (B129727) (MeOH) promotes the formation of the sulfone as the major product. nih.govacs.org This method shows broad functional group tolerance, accommodating halides, ketones, esters, and amides. rsc.org Nitrogen-containing heteroaromatic compounds can also be selectively oxidized at the sulfur atom without N-oxide formation. rsc.org

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| Thioanisole | 10 mA, 10 h, MeOH | Methylsulfonyl benzene (B151609) | 71 acs.org |

| 4-Methoxythioanisole | 10 mA, 10 h, MeOH | 4-Methoxyphenyl methyl sulfone | 75 acs.org |

| 4-Acetylthioanisole | 10 mA, 10 h, MeOH | 4-Acetylphenyl methyl sulfone | 63 acs.org |

| Diphenyl sulfide | 2.1 V, MeCN/H₂O, Fe electrode | Diphenyl sulfone | 91 rsc.org |

| 4-Chlorothioanisole | 2.1 V, MeCN/H₂O, Fe electrode | 4-Chlorophenyl methyl sulfone | 96 rsc.org |

Catalytic oxidation provides a vast toolkit for converting sulfides to sulfones with high efficiency. A variety of catalysts can be employed, often in conjunction with hydrogen peroxide (H₂O₂) as a clean oxidant. rsc.orgresearchgate.net The choice of catalyst is critical and can determine the outcome of the reaction. For instance, niobium carbide has been shown to be an efficient catalyst for the oxidation of sulfides to sulfones, whereas tantalum carbide under similar conditions yields the corresponding sulfoxides. organic-chemistry.orgorganic-chemistry.org

Titanium-containing zeolites, such as TS-1, are effective catalysts for the oxidation of thioethers with hydrogen peroxide. rsc.orgresearchgate.net These reactions often show that while sulfide to sulfoxide oxidation can proceed non-catalytically, the subsequent oxidation to the sulfone is significantly enhanced by the catalyst. rsc.orgrsc.org Other systems, such as a combination of urea-hydrogen peroxide and phthalic anhydride (B1165640), provide a metal-free method for the selective oxidation of sulfides directly to sulfones, avoiding the sulfoxide intermediate and simplifying product isolation. researchgate.net

| Substrate | Catalyst/Reagents | Oxidant | Yield (%) | Reference |

|---|---|---|---|---|

| Diphenyl sulfide | Niobium carbide | 30% H₂O₂ | 92 | organic-chemistry.org |

| Thioanisole | Niobium carbide | 30% H₂O₂ | 89 | organic-chemistry.org |

| Diphenyl sulfide | Urea-hydrogen peroxide/Phthalic anhydride | Urea-hydrogen peroxide | 96 | researchgate.net |

| 4-Chlorothioanisole | Urea-hydrogen peroxide/Phthalic anhydride | Urea-hydrogen peroxide | 99 | researchgate.net |

| n-Butyl methyl thioether | TS-1 Zeolite | H₂O₂ | Dominant Product | rsc.org |

Metal-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for the formation of the carbon-sulfur bond in sulfones, allowing for the construction of unsymmetrical sulfones from diverse starting materials. thieme-connect.comorganic-chemistry.org These strategies are particularly valuable for synthesizing compounds like this compound by coupling an appropriate aryl precursor with a methylsulfonyl source.

Palladium catalysis is a mainstay in modern cross-coupling chemistry and has been successfully applied to sulfone synthesis. One common approach involves the palladium-catalyzed coupling of sulfinic acid salts with aryl halides or triflates. organic-chemistry.org The success of these reactions can be highly dependent on the choice of ligand, with rigid bidentate ligands such as Xantphos proving crucial for high yields. organic-chemistry.org

More advanced palladium-catalyzed processes include one-pot, three-component syntheses. researchgate.netrsc.org For example, an aryl iodide can be combined with an aminosulfonamide (serving as a masked sulfinate) and an electrophile in a single pot. researchgate.netrsc.org This method avoids the need to handle potentially unstable sulfinate salts directly. researchgate.net Furthermore, desulfonylative reactions have gained prominence, where sulfone derivatives are used as versatile reagents in cross-coupling transformations. acs.orgresearchgate.net For instance, palladium can catalyze the α-arylation of benzylic sulfones, which can then undergo elimination to form alkenes, or participate in cross-coupling where the sulfonyl group is ultimately displaced. wikipedia.orgrsc.org

| Aryl Component | Sulfonyl Source | Catalyst/Ligand | Key Features | Reference |

|---|---|---|---|---|

| Aryl Halides/Triflates | Sulfinic Acid Salts | Pd(OAc)₂ / Xantphos | Synthesis of unsymmetrical diaryl sulfones. | organic-chemistry.org |

| Aryl Iodides | Aminosulfonamide | Pd₂(dba)₃ / Xantphos | One-pot, three-component synthesis. | researchgate.netrsc.org |

| Aryl Halides | N-Heteroaryl allylsulfones | Pd(0) catalyst | Sulfone acts as a sulfinate precursor in a desulfonylative coupling. | nih.gov |

Copper-catalyzed reactions offer a mild, efficient, and often more economical alternative to palladium for the synthesis of sulfones. researchgate.netnanomaterchem.com A prevalent method is the copper-catalyzed cross-coupling of aryl halides with sulfinic acid salts to afford a wide range of alkylaryl and diaryl sulfones. organic-chemistry.org

Recent advancements have focused on using substoichiometric amounts of a copper salt under mild, base-free conditions. nih.govacs.org An important development is the use of "masked sulfinate" reagents, such as sodium 1-methyl 3-sulfinopropanoate (SMOPS), which couple with aryl iodides in the presence of a copper catalyst. nih.govacs.org This strategy avoids the challenges associated with the isolation and handling of hygroscopic sulfinate salts. nih.govcore.ac.uk While aryl iodides are typically the preferred coupling partners, the development of modified sulfinate reagents has extended the scope to include aryl bromides. nih.govacs.org

| Aryl Halide | Sulfonyl Reagent | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Iodopyridine | SMOPS | CuI (10 mol%) | DMSO, 80 °C | 89 | nih.govacs.org |

| Iodobenzene | Sodium benzenesulfinate | CuFe₂O₄ NPs | DMSO, 120 °C | 94 | nanomaterchem.com |

| 4-Iodotoluene | Sodium benzenesulfinate | CuI / [emim][Val] | NMP, 110 °C | 93 | organic-chemistry.org |

| 1-Bromo-4-nitrobenzene | STOPS* | CuI (10 mol%), L-proline | DMSO, 110 °C | 75 | nih.gov |

*STOPS: A tert-butyl ester variant of the SMOPS reagent. nih.gov

Modular Synthesis of Sulfone-Containing Structures

The construction of aryl sulfones such as this compound can be achieved through various modular approaches that allow for the convergent assembly of the molecule from different building blocks. A common and effective strategy involves the oxidation of a corresponding thioether. For this compound, a plausible synthetic route would start from the commercially available 3,5-dichlorothiophenol. This starting material can be S-methylated using a suitable methylating agent like methyl iodide or dimethyl sulfate (B86663) to yield 3,5-dichlorophenyl methyl sulfide. The subsequent oxidation of the sulfide to the sulfone is typically accomplished using strong oxidizing agents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate.

Another powerful modular approach involves the coupling of an aryl component with a source of the methyl sulfonyl group. For instance, a metal-catalyzed coupling reaction between a 3,5-dichlorophenyl halide or boronic acid and a methylsulfinate salt can provide a direct route to the target sulfone.

A highly analogous modular synthesis has been reported for 3,5-bis(trifluoromethyl)phenyl sulfones, which are also electron-deficient aryl sulfones. nih.gov This method involves a two-step sequence of alkylation of the corresponding thiophenol followed by oxidation, achieving high yields. nih.gov This highlights the general applicability of this strategy for the synthesis of electronically similar aryl sulfones.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 3,5-bis(trifluoromethyl)thiophenol | Alkyl halide, m-CPBA | Alkyl 3,5-bis(trifluoromethyl)phenyl sulfone | 64-97 | nih.gov |

| Aryl Halide | Dimethyl Sulfite, Palladium catalyst | Aryl methyl sulfone | Good | N/A |

| Arylsulfonyl Chloride | Aryl boronic acid, Palladium catalyst | Diaryl sulfone | N/A | N/A |

This table presents generalized and analogous synthetic methods for aryl sulfones.

Reaction Mechanisms of Sulfone Functionalization

The sulfone group, while generally stable, can participate in a variety of chemical transformations, including C-S bond cleavage, radical reactions, and olefination reactions.

The carbon-sulfur bond in aryl sulfones is typically strong and requires specific conditions for cleavage. Transition-metal-free methods for C–S bond cleavage often involve the use of strong bases, nucleophiles, or photochemical and electrochemical methods. rsc.org For instance, in certain biological systems, radical-mediated C-S bond cleavage is a known process for the degradation of sulfonates. kuleuven.be

In synthetic chemistry, copper-catalyzed reactions have been developed for the synthesis of aryl methyl sulfones from aryl halides and dimethyl sulfoxide (DMSO), where DMSO serves as the source of the methyl sulfonyl group. nih.gov This transformation involves both the cleavage of C-S bonds within the DMSO-derived species and the formation of a new aryl C-S bond. nih.gov The mechanism often proceeds through an oxidative addition of the aryl halide to a low-valent copper species, followed by reaction with a DMSO-derived nucleophile and subsequent transformations to form the sulfone product.

While specific studies on the C-S bond cleavage of this compound are not prevalent, the general principles of C-S bond activation in electron-deficient aryl sulfones suggest that nucleophilic aromatic substitution at the chlorinated positions could potentially compete with reactions at the sulfone group, depending on the reaction conditions. The electron-withdrawing nature of the dichlorophenyl ring can also influence the stability of intermediates in potential C-S bond cleavage pathways.

Arylazo sulfones are a versatile class of compounds that can generate aryl and sulfonyl radicals upon photolysis or thermolysis. rsc.orgnih.gov These radicals can then participate in a variety of synthetic transformations. While this compound itself is not an arylazo sulfone, the study of arylazo sulfones provides insight into the potential radical reactivity of the sulfonyl moiety.

The general mechanism involves the homolytic cleavage of the N-S bond in the arylazo sulfone, producing an aryldiazenyl radical and a sulfonyl radical. nih.gov The sulfonyl radical can then undergo further reactions, such as hydrogen atom abstraction or addition to unsaturated systems. The photochemical action of arylazo sulfones under visible light allows for the construction of carbon-carbon and carbon-heteroatom bonds under mild conditions, often without the need for a photocatalyst. rsc.org

The methyl sulfonyl radical itself can be generated from alternative sources, such as DMSO in the presence of a radical initiator. ntu.edu.sg This methyl sulfonyl radical can then add to alkenes and alkynes, leading to the formation of β-keto methyl sulfones and (E)-vinyl methyl sulfones, respectively. ntu.edu.sg This suggests a potential pathway for the functionalization of other molecules using a methyl sulfonyl radical, a species that could conceptually be derived from this compound under specific radical conditions, although this would likely require harsh conditions to cleave the strong aryl-S bond.

The Julia-Kocienski olefination is a powerful and widely used method for the stereoselective synthesis of alkenes from sulfones and carbonyl compounds. nih.gov This reaction typically employs heteroaryl sulfones or electron-deficient aryl sulfones, where the electron-withdrawing nature of the aryl group facilitates the crucial elimination step. nih.govnih.gov

The 3,5-dichlorophenyl group is strongly electron-withdrawing, making this compound a potentially excellent substrate for Julia-Kocienski-type olefination reactions. The mechanism involves the deprotonation of the carbon alpha to the sulfone group to form a carbanion. This carbanion then adds to an aldehyde or ketone to form a β-alkoxy sulfone intermediate. In the "modified" or "one-pot" Julia-Kocienski reaction, the subsequent elimination of the sulfone and the oxygen function occurs in a single step, often promoted by a base, to yield the alkene. The stereochemical outcome of the reaction, particularly the E/Z selectivity of the resulting alkene, is a key feature of this methodology.

The use of 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfones in the Julia-Kocienski olefination has been well-established, providing good yields and stereoselectivities in the synthesis of various alkenes and dienes. nih.gov Given the similar electron-withdrawing properties of the 3,5-dichlorophenyl and 3,5-bis(trifluoromethyl)phenyl groups, it is highly probable that 3,5-dichlorophenyl alkyl sulfones would exhibit similar reactivity.

| Sulfone Substrate | Carbonyl Compound | Product | Yield (%) | E/Z Selectivity | Reference |

| Alkyl 3,5-bis(trifluoromethyl)phenyl sulfone | Aldehyde | 1,2-disubstituted alkene | Good | High | nih.gov |

| Methyl 3,5-bis(trifluoromethyl)phenyl sulfone | Aldehyde/Ketone | Terminal alkene | Good | N/A | nih.gov |

| α-Fluoroethyl BT sulfone | Aldehyde/Ketone | Fluoroalkene | 45-88 | Moderate to unselective | nih.gov |

This table illustrates the utility of analogous electron-deficient aryl sulfones in Julia-Kocienski olefination reactions.

Metabolic Pathways and Biotransformation Studies

Mammalian Metabolism of 3,5-Dichlorophenyl Methyl Sulphone Precursors

Studies in mammalian models, particularly rats, have been instrumental in elucidating the metabolic pathways that lead to the formation of this compound from its precursors, such as m-dichlorobenzene.

The formation of methyl sulphone metabolites from precursors like dichlorobenzenes is a multi-step process. Initially, the precursor undergoes metabolism that can involve the cytochrome P-450 enzyme system. While direct evidence for the specific P-450 isozymes involved in this compound formation is limited, analogous studies with other chlorinated benzenes, such as 1,2,4-trichlorobenzene (B33124) and o-dichlorobenzene, show that their methylsulfonyl metabolites can induce cytochrome P450 enzymes. researchgate.netnih.gov For instance, 2,3,5-trichlorophenyl methyl sulphone, a metabolite of 1,2,4-trichlorobenzene, has been shown to be a potent inducer of hepatic microsomal enzymes, including cytochrome P450. researchgate.net This suggests a complex interplay where the metabolites themselves can influence the very enzyme systems responsible for their biotransformation. The formation of the sulfone from its methyl sulfide (B99878) precursor is an oxidation reaction, a type of reaction commonly catalyzed by cytochrome P-450 enzymes.

A key initial step in the metabolism of compounds like m-dichlorobenzene is conjugation with glutathione (B108866). This reaction is a critical detoxification pathway. Research has shown that the administration of m-dichlorobenzene to rats leads to a decrease in glutathione levels in the liver, suggesting its involvement in the metabolic processing of the compound. nih.gov

Following glutathione conjugation, the resulting conjugate can be further processed. In studies with m-dichlorobenzene, various sulfur-containing metabolites have been identified in the blood, urine, and feces of rats. These include 2,4- and 3,5-dichlorophenyl methyl sulfoxides and their corresponding sulfones. nih.gov The potential precursors to these compounds, 3,5- and 2,4-dichlorophenyl methyl sulfides, were not directly detected in their free form in blood, urine, or feces, but were observed after chemical treatment of the samples, indicating their transient nature or their presence as part of a larger, more complex molecule. nih.gov

Further analysis of rat urine has also identified mercapturic acids, such as 2,4- and 3,5-dichlorophenyl mercapturic acids, which are products of the glutathione conjugation pathway. nih.gov The detection of these various metabolites underscores the complexity of the biotransformation process.

Table 1: Sulfur-Containing Metabolites of m-Dichlorobenzene Identified in Rats

| Metabolite | Presence in Blood | Presence in Urine | Presence in Feces |

| 3,5-Dichlorophenyl Methyl Sulfoxide (B87167) | Yes | Yes | Yes |

| This compound | Yes | Yes | Yes |

| 3,5-Dichlorophenyl Methyl Sulfide | Not Detected | Detected after heating | Detected after heating |

| 3,5-Dichlorophenyl Mercapturic Acid | Not Reported | Yes | Not Reported |

| Detected after alkaline hydrolysis of urine and feces. |

The formation of methylsulfonyl metabolites from chlorinated benzenes appears to be significantly influenced by the gut microbiome. researchgate.netnih.gov Studies with antibiotic-pretreated and bile duct-cannulated rats have shown a marked decrease in the concentrations of methylsulfonyl metabolites in tissues when the connection to the intestinal microflora is disrupted. researchgate.netnih.gov This suggests that precursors to the methylsulfonyl metabolites are excreted in the bile and are then metabolized by intestinal bacteria. researchgate.netnih.gov

Once formed, this compound and its related metabolites are distributed throughout the body. In rats dosed with m-dichlorobenzene, this compound has been detected in the blood, liver, kidneys, and adipose tissue. nih.gov The excretion of these metabolites occurs through both urine and feces, although the cumulative amounts of the methyl sulfoxides and sulfones have been found to be a small percentage of the initial dose. nih.gov

Environmental Degradation Mechanisms

The fate of this compound in the environment is governed by both biotic and abiotic processes that can lead to its transformation and breakdown.

The biodegradation of aromatic sulfones can be challenging for microorganisms. The sulfone group can render such compounds resistant to microbial attack. researchgate.net However, some fungi have been shown to be capable of growing on volatile aromatic hydrocarbons as their sole source of carbon and energy, suggesting that fungal degradation of aromatic compounds is possible. nih.gov While specific studies on the biotic degradation of this compound are not widely available, the general principles of microbial metabolism of aromatic compounds would apply. This could involve initial enzymatic attacks on the aromatic ring, potentially leading to ring cleavage and further breakdown. The presence of chlorine atoms on the ring likely increases the recalcitrance of the molecule to biodegradation.

Non-biological processes can also contribute to the transformation of this compound in the environment.

Photodegradation : Aromatic sulfones can undergo photodegradation when exposed to ultraviolet light. Studies on other aromatic sulfones have shown that they can be sensitive to photo-oxidation. The stability of such compounds can be influenced by the oxidation state of the sulfur atom.

Thermal Degradation : At elevated temperatures, aromatic sulfones can decompose. Research on poly(ether sulfones) has demonstrated that the diphenyl sulfone units can undergo scission at temperatures above 400°C. The degradation can involve the elimination of sulfur dioxide. While these temperatures are not typical of most natural environments, they are relevant to understanding the compound's stability and potential breakdown pathways under thermal stress.

Advanced Analytical and Spectroscopic Characterization

Chromatographic-Mass Spectrometric Techniques for Detection and Quantification

Chromatography coupled with mass spectrometry provides highly sensitive and specific methods for the detection and quantification of 3,5-Dichlorophenyl methyl sulphone in various matrices. These techniques are essential for residue analysis, metabolic studies, and environmental monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. uoguelph.ca The initial identification of this compound as a metabolite of m-dichlorobenzene was achieved using GC-MS. smolecule.com This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for both targeted and non-targeted screening of the compound in complex mixtures. uoguelph.ca In targeted analysis, specific ions characteristic of this compound are monitored to enhance sensitivity and selectivity. Non-targeted screening involves matching the acquired mass spectrum against a comprehensive library to identify unknown compounds. uoguelph.ca The standardized ionization energy of GC-MS instrumentation produces a specific mass spectral fingerprint for a compound, aiding in its unambiguous identification. uoguelph.ca

Method development for the analysis of related compounds often involves derivatization to improve volatility and chromatographic behavior. For instance, in the analysis of metabolites of MDL 72,222, which includes a dichlorinated aromatic moiety, derivatization with trifluoroacetic anhydride (B1165640) or methylation with diazomethane (B1218177) is employed before GC-MS analysis. nih.gov Such strategies could be adapted for the analysis of this compound if necessary to enhance detection limits or resolve co-eluting interferences.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the analysis of non-volatile compounds and is particularly well-suited for complex biological matrices. uoguelph.canih.gov LC-MS/MS methods offer an alternative and often complementary approach to GC-MS for the determination of this compound.

A reverse-phase HPLC method has been developed for the separation of this compound using a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and a modifier like phosphoric acid or, for MS compatibility, formic acid. sielc.com This method is scalable and can be used for preparative separation to isolate impurities. sielc.com For quantitative analysis, LC-MS/MS systems operating in multiple reaction monitoring (MRM) mode provide excellent selectivity and sensitivity. thermofisher.com In MRM, a specific precursor ion of the target analyte is selected and fragmented, and a specific product ion is monitored. This highly selective detection minimizes matrix interference and allows for accurate quantification at low levels. nih.govthermofisher.com The development of a robust LC-MS/MS method for this compound would involve optimizing chromatographic conditions for good peak shape and retention, as well as fine-tuning mass spectrometer parameters such as ion source conditions and collision energies to maximize signal intensity.

Multi-Residue Analytical Method Development

The development of multi-residue methods capable of detecting a wide range of compounds, including this compound, in a single analytical run is crucial for efficient screening in areas like food safety and environmental monitoring. thermofisher.comgcms.cz These methods often utilize a combination of GC-MS and LC-MS/MS to cover a broad spectrum of analytes with varying physicochemical properties. uoguelph.ca

A common approach for sample preparation in multi-residue analysis is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. thermofisher.com This technique involves a simple extraction and cleanup process that can be applied to various matrices, yielding extracts suitable for both GC-MS and LC-MS/MS analysis. thermofisher.com The development of a multi-residue method that includes this compound would involve validating its recovery and performance within the established analytical framework. This includes assessing matrix effects, linearity, accuracy, and precision to ensure reliable and accurate results. gcms.cz The use of internal standards is critical in such methods to compensate for any variations in extraction efficiency or instrument response. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of molecules like this compound. smolecule.com It provides detailed information about the chemical environment of individual atoms within a molecule.

Proton (¹H) NMR Applications

Proton (¹H) NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl group protons.

The aromatic region would likely exhibit a pattern characteristic of a 1,3,5-trisubstituted benzene (B151609) ring. Specifically, one would expect to see a triplet for the proton at the C4 position and a doublet for the two equivalent protons at the C2 and C6 positions. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the chlorine atoms and the methyl sulphonyl group. For comparison, the ¹H NMR spectrum of the related compound phenyl methyl sulfone shows aromatic protons in the range of δ 7.55–7.93 ppm and a singlet for the methyl protons at approximately δ 3.06-3.11 ppm. rsc.orgchemicalbook.com The presence of two chlorine atoms in this compound would be expected to shift the aromatic proton signals further downfield.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (C4) | Downfield | Triplet |

| Aromatic H (C2, C6) | Downfield | Doublet |

| Methyl (CH₃) | ~3.1 | Singlet |

Carbon-13 (¹³C) NMR Applications

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the broadband-decoupled ¹³C NMR spectrum.

The spectrum would be expected to show signals for the four distinct types of carbon atoms in the aromatic ring and one signal for the methyl carbon. The carbon atoms directly bonded to the chlorine atoms (C3 and C5) would appear at a specific chemical shift, as would the carbon atom bonded to the sulphonyl group (C1) and the other aromatic carbons (C2, C4, C6). For reference, the ¹³C NMR spectrum of phenyl methyl sulfone shows signals for the aromatic carbons in the range of δ 128.0–139.2 ppm and the methyl carbon at a higher field. rsc.org The substitution pattern and the electronic effects of the chlorine and sulphonyl groups will determine the precise chemical shifts.

Distortionless Enhancement by Polarization Transfer (DEPT) NMR experiments can be used to differentiate between CH, CH₂, and CH₃ groups. libretexts.org A DEPT-135 experiment for this compound would show positive signals for the CH carbons of the aromatic ring and the CH₃ carbon of the methyl group, while quaternary carbons (C1, C3, C5) would be absent. libretexts.org

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (ipso-sulphone) | Downfield |

| C2, C6 | Mid-field |

| C3, C5 (ipso-chloro) | Downfield |

| C4 | Mid-field |

| Methyl (CH₃) | Upfield |

Phosphorus-31 (³¹P) NMR Applications

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful analytical method used to identify and characterize compounds containing phosphorus. slideshare.net The technique is highly specific to the ³¹P nucleus, which has a natural abundance of 100% and a nuclear spin of ½, properties that make it one of the easier nuclei to study by NMR. oxinst.comwikipedia.org The chemical shifts and coupling constants observed in a ³¹P NMR spectrum provide detailed information about the chemical environment, oxidation state, and bonding of phosphorus atoms within a molecule. slideshare.netoxinst.com

However, the molecular structure of this compound (C₇H₆Cl₂O₂S) does not include any phosphorus atoms. The compound consists of carbon, hydrogen, chlorine, oxygen, and sulfur. Consequently, ³¹P NMR spectroscopy is not an applicable technique for the direct characterization or analysis of this compound. The method's utility is confined to the study of phosphorus-containing substances, such as organophosphorus compounds, coordination complexes with phosphine (B1218219) ligands, and biological molecules like phospholipids (B1166683) and nucleic acids. wikipedia.orgpageplace.de

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, which includes techniques like Fourier-Transform Infrared (FT-IR) spectroscopy, is a cornerstone for determining the functional groups and molecular structure of compounds. nih.gov By measuring the absorption of infrared radiation, these methods probe the vibrational modes of chemical bonds, providing a unique "spectral fingerprint" for a molecule. nih.gov

FT-IR spectroscopy is instrumental in identifying the key functional groups within the this compound molecule. The spectrum is characterized by absorption bands corresponding to the vibrations of the sulfonyl group (SO₂), the substituted aromatic ring, and the methyl group.

The most prominent features in the IR spectrum of an aryl sulfone are the strong absorption bands from the sulfonyl group. researchgate.net These are the asymmetric and symmetric stretching vibrations of the S=O bonds. Based on data for analogous compounds like methyl phenyl sulfone and other diphenyl sulfones, these bands are expected in specific regions of the spectrum. researchgate.netnist.gov Additional bands corresponding to C-H stretching in the aromatic ring and methyl group, as well as C=C stretching within the benzene ring, further confirm the structure.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric Stretch | Sulfonyl (SO₂) | ~1322 | Strong |

| Symmetric Stretch | Sulfonyl (SO₂) | ~1118 - 1128 | Strong |

| Aromatic C-H Stretch | Benzene Ring | >3000 | Medium-Weak |

| Aliphatic C-H Stretch | Methyl (CH₃) | ~2900 - 3000 | Medium-Weak |

| Aromatic C=C Stretch | Benzene Ring | ~1400 - 1600 | Medium |

| C-Cl Stretch | Chloro-Aromatic | ~600 - 800 | Medium-Strong |

Note: The exact positions of the absorption bands can be influenced by the specific substitution pattern on the phenyl ring and the physical state of the sample.

Derivatization Strategies in Analytical Characterization

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound, or "derivative," that has properties better suited for a particular analytical method, such as gas chromatography-mass spectrometry (GC-MS). This strategy is often employed to improve volatility, enhance thermal stability, or increase detection sensitivity and selectivity. nih.govresearchgate.net

For a compound like this compound, direct analysis might be challenging if high sensitivity is required. While no specific derivatization methods for this exact molecule are prominently documented, strategies used for other chlorinated or polar compounds can be considered. The goal of such a strategy would be to introduce a functional group that improves its analytical response.

Potential Derivatization Approaches:

Introduction of Fluorinated Groups: One common strategy for compounds analyzed by GC with electron capture detection (GC-ECD) or mass spectrometry is the introduction of highly electronegative fluoroalkyl groups. Reagents like N-methyl-bis-trifluoroacetamide (MBTFA) are used to derivatize compounds with active hydrogens, significantly improving detection limits. researchgate.net While this compound lacks a reactive hydroxyl or amine group, a hypothetical derivatization could involve a chemical modification of the sulfone or aromatic ring to enable such a reaction.

Enhancement for LC-MS: For analysis by liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS), derivatization can be used to introduce a moiety that is easily ionizable. For example, reagents like 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) are used to derivatize phenolic compounds, adding a group that readily forms positive ions ([M+H]⁺), thereby enhancing the MS signal. nih.gov A strategy for this compound could involve a reaction that attaches a permanently charged group or a group with high proton affinity.

Derivatization is a crucial tool when trace-level quantification is necessary, such as in environmental monitoring or metabolomics. nih.govnih.gov The development of a successful derivatization method requires careful selection of the reagent and optimization of the reaction conditions to ensure a high-yield, stable product suitable for the chosen analytical platform. researchgate.net

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is employed to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. For 3,5-Dichlorophenyl methyl sulphone, DFT calculations, likely using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be the standard approach to explore its characteristics.

Molecular Structure Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular structure. This process involves finding the geometry that corresponds to the lowest energy on the potential energy surface. For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles.

A crucial aspect of this analysis is the conformational landscape, particularly the rotation around the C-S bond connecting the phenyl ring and the sulphone group. Different orientations of the methyl group relative to the dichlorophenyl ring would represent different conformers with varying energies. DFT calculations can map these energy changes during rotation to identify the most stable conformer(s) and the energy barriers between them. Studies on similar molecules, like dipropyl sulfone, have shown that long-range corrected hybrid density functionals are often necessary to accurately predict the dihedral angles in sulfones. For this compound, the most stable conformation would likely be one that minimizes steric hindrance between the methyl group and the chlorine atoms on the phenyl ring.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: This table is illustrative, based on typical bond lengths and angles for similar functional groups, as specific published data for this molecule is unavailable.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-S | ~1.77 Å |

| Bond Length | S=O | ~1.45 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Angle | C-S-C | ~104° |

| Bond Angle | O-S-O | ~120° |

| Bond Angle | C-S-O | ~108° |

Electronic Structure and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive species.

For this compound, the HOMO is expected to be localized primarily on the electron-rich dichlorophenyl ring, while the LUMO would likely be distributed across the electron-withdrawing sulphone group and the ring. The energy gap would provide insight into its susceptibility to charge transfer.

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that align with the intuitive Lewis structure of bonds and lone pairs.

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. Comparing this computed spectrum with an experimental one allows for the precise assignment of vibrational modes to specific atomic motions, such as stretching, bending, and torsional vibrations.

For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretching of the S=O bonds in the sulphone group (typically strong in the IR spectrum), C-Cl stretching modes, aromatic C-H stretching, and various ring vibrations. The calculated frequencies are often systematically scaled to improve agreement with experimental data, accounting for anharmonicity and limitations in the theoretical model.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: This table is illustrative, based on known group frequencies, as specific published data for this molecule is unavailable.)

| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) |

|---|---|---|

| Asymmetric SO₂ Stretch | Sulphone | 1350 - 1300 |

| Symmetric SO₂ Stretch | Sulphone | 1160 - 1120 |

| C-S Stretch | Phenyl-Sulphone | 800 - 700 |

| C-Cl Stretch | Chloro-Aromatic | 850 - 550 |

| C-H Stretch | Aromatic | 3100 - 3000 |

Global Reactivity Parameters

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as half of the HOMO-LUMO gap. A "hard" molecule has a large gap, while a "soft" molecule has a small one.

Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes.

Electrophilicity Index (ω): Quantifies the energy stabilization when the molecule accepts an optimal amount of electronic charge from the environment, indicating its propensity to act as an electrophile.

For this compound, the presence of the electron-withdrawing sulphone group and chlorine atoms would likely result in a significant electrophilicity index, suggesting it can act as an effective electron acceptor in chemical reactions.

Table 3: Formulas for Global Reactivity Parameters

| Parameter | Formula |

|---|---|

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 |

| Softness (S) | S = 1 / η |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the intricate pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate states, chemists can predict reaction feasibility, kinetics, and mechanisms.

While specific studies on the transition state analysis of this compound in catalytic reactions are not prominently available in the current body of scientific literature, the principles of such analyses can be understood from studies on related sulfone compounds. Transition state theory is a cornerstone of computational reaction dynamics. It involves locating the saddle point on a potential energy surface that connects reactants and products. The structure and energy of this transition state are critical for determining the reaction rate.

The use of this compound as a monomer in polymerization is not widely documented. However, computational studies on the polymerization of other aromatic sulfones, such as sulfonated poly(arylene ether sulfone) (SPAES), provide a framework for how such mechanisms could be investigated. nih.govnih.gov In a study comparing the use of fluorine- and chlorine-containing biphenyl (B1667301) sulfone monomers, first-principle calculation methods based on quantum mechanics were used to predict the polymerization process. nih.govnih.gov

The spontaneity of the polymerization reaction was found to be more favorable when chlorine atoms were used at the reactive sites compared to fluorine atoms. nih.govnih.gov This was elucidated through computational modeling of the reaction mechanism, which likely involves nucleophilic aromatic substitution. The chain propagation would proceed through a series of insertion steps, where the growing polymer chain adds new monomer units. Computational modeling of this process would involve calculating the energy profile of the insertion of a monomer unit, including the identification of any intermediates and transition states. This allows for a detailed understanding of the factors controlling the polymer's growth, structure, and properties. nih.govnih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling for Biological Effects

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. These models are widely used in drug discovery and toxicology to predict the activity of new compounds and to understand the structural features that are important for their effects.

While specific QSAR models for this compound are not extensively published, the methodologies have been successfully applied to other sulfone derivatives to predict their biological activities, such as antibacterial and herbicidal effects. nih.govnih.govresearchgate.net These studies demonstrate the potential for developing similar models for this compound to understand its observed biological effects, such as the induction of hepatic microsomal enzymes.

A typical QSAR study involves the following steps:

Data Collection: A dataset of compounds with known biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, hydrophobic properties), are calculated for each compound.

Model Development: Statistical methods are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For example, in a 3D-QSAR study on sulfone derivatives containing a 1,3,4-oxadiazole (B1194373) moiety with antibacterial activity, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) were used. nih.gov These methods generate 3D contour maps that visualize the regions around the molecule where modifications to the steric and electrostatic fields would likely enhance or decrease biological activity.

Table 1: Example of a 3D-QSAR Model for Antibacterial Sulfone Derivatives

| Model | q² (Cross-validated r²) | N (Number of Components) | SEP (Standard Error of Prediction) | F value |

| CoMFA | 0.654 | 5 | 0.354 | 112.5 |

| CoMSIA | 0.712 | 6 | 0.312 | 125.8 |

This table is illustrative and based on typical values reported in 3D-QSAR studies of sulfone derivatives. q² indicates the internal predictive ability of the model.

The findings from such QSAR studies on related sulfone compounds suggest that the biological activity is often influenced by the steric bulk and the electron distribution around the sulfone group and the aromatic ring. nih.govnih.gov For this compound, a QSAR model could potentially correlate descriptors such as its molecular shape, dipole moment, and the partial charges on the chlorine and oxygen atoms with its ability to induce cytochrome P450 enzymes. nih.gov

Biological Interactions and Toxicological Mechanisms

Modulation of Drug-Metabolizing Enzymes by 3,5-Dichlorophenyl Methyl Sulphone

This compound is recognized for its significant influence on hepatic drug-metabolizing enzymes. As a metabolite of m-dichlorobenzene, its formation and subsequent biological activity are of interest in toxicological research. The compound is a potent inducer of these enzymes, which can alter the metabolism and disposition of other foreign compounds (xenobiotics) in the body.

Research has demonstrated that this compound effectively induces hepatic microsomal cytochrome P-450 (CYP450) enzymes. nih.gov Studies in rodent models show that administration of this compound leads to a marked increase in the total content of cytochrome P-450 in the liver, with levels increasing by as much as 150%. nih.gov This induction extends to specific enzyme activities, such as aminopyrine (B3395922) N-demethylase, which has been observed to increase by 300%. nih.gov The enhancement of these enzymes suggests that this compound can play a significant role in accelerating the metabolism of various drugs and other xenobiotics, potentially affecting their therapeutic efficacy and toxicity. nih.gov

The pattern of enzyme induction exhibited by this compound is comparable to that of phenobarbital, a classic and potent inducer of hepatic enzymes. nih.gov Like phenobarbital, it particularly induces the CYP2B and CYP3A subfamilies of cytochrome P-450. nih.gov This phenobarbital-like activity is a key characteristic of its toxicological profile, as it indicates a specific mechanism of action on gene regulation within liver cells, leading to the increased synthesis of these particular enzymes. nih.gov This similarity makes it a valuable compound for studying the mechanisms of enzyme induction and potential drug interactions. nih.gov

Table 1: Effects of this compound on Hepatic Enzymes

| Enzyme/Protein | Observed Effect | Magnitude of Change |

|---|---|---|

| Cytochrome P-450 | Induction | ▲ 150% Increase |

| Aminopyrine N-demethylase | Increased Activity | ▲ 300% Increase |

| Cytochrome P-450 Subfamilies | Induction | Primarily CYP2B and CYP3A |

This compound interacts directly with cytochrome P-450. It exhibits a type I binding spectrum, which is characteristic of substrates and certain inducers that bind to the active site of the enzyme. nih.gov This type of interaction indicates that the compound can directly occupy the enzyme's active site, potentially modifying its activity and initiating the induction response. nih.gov

Tissue-Selective Retention and Distribution

Detailed scientific information regarding the tissue-selective retention and distribution specifically for this compound is not available in the reviewed literature. Studies have been conducted on related isomers, such as 3,4-Dichlorophenyl methyl sulphone, which has been detected in blood, liver, kidneys, and adipose tissue. ambeed.com However, equivalent distribution data for the 3,5-isomer is not specified.

Endocrine System Perturbations

While endocrine-disrupting chemicals are a broad class of compounds that can interfere with hormonal systems, specific data on the endocrine system perturbations caused by this compound are not detailed in the available research.

There is no specific information available in the reviewed scientific literature detailing the interaction of this compound with thyroid hormone receptors.

Estrogen Hormone Receptor Interactions

Scientific literature available through comprehensive searches does not currently establish a direct interaction between this compound and estrogen hormone receptors. However, studies on structurally related aryl methyl sulfone (MeSO₂)-containing compounds, such as metabolites of polychlorinated biphenyls (PCBs) and 4,4'-DDT, have been investigated for their effects on estrogen receptor (ER) signaling. nih.gov

Protein Binding Mechanisms of Sulfone Analogs

The sulfone functional group is a key pharmacophore in medicinal chemistry, and its interactions with proteins are fundamental to the biological activity of many compounds. nih.gov The binding of sulfone analogs to proteins can involve a combination of covalent and non-covalent interactions, which stabilize the ligand-protein complex.

Covalent and Non-Covalent Binding Interactions

Non-Covalent Interactions: These are reversible binding events and are crucial for the initial recognition and positioning of a ligand within a protein's binding site. They include a range of forces:

Hydrogen Bonds: The oxygen atoms of the sulfone group are effective hydrogen bond acceptors.

Ionic Interactions: Occur between charged molecules and are among the strongest non-covalent interactions. nih.gov

Dipole-Dipole and Ion-Dipole Interactions: Result from the attraction between polar molecules or between an ion and a polar molecule. nih.gov

Van der Waals Forces (Induced Dipoles): These are weak, short-range interactions that occur between all atoms and molecules. nih.gov

The study of sulfonamide analogs binding to the FK506-binding protein 12 (FKBP12) reveals that the sulfonamide oxygens can form a network of S=O···HC interactions with aromatic side chains of amino acids like tyrosine and phenylalanine, contributing to the stability of the complex. nih.govnih.gov

Covalent Binding: This involves the formation of a stable, chemical bond between the ligand and the protein, often leading to irreversible inhibition. mdpi.com Vinyl sulfones are a well-known class of compounds that act as mechanism-based irreversible inhibitors of cysteine proteases. The reactive vinyl group undergoes a Michael addition reaction with the thiol group of a cysteine residue in the enzyme's active site. mdpi.com This forms a stable thioether linkage, effectively inactivating the enzyme. mdpi.com More recently, α-fluorovinylsulfones have been developed as potent covalent reversible inhibitors of cysteine proteases like rhodesain, demonstrating that the nature of the covalent interaction can be finely tuned.

Table 1: Comparison of Binding Interactions

| Interaction Type | Description | Strength | Example in Sulfone Analogs |

|---|---|---|---|

| Covalent | Formation of a chemical bond between ligand and protein. | Strong, often irreversible | Michael addition of a vinyl sulfone to a cysteine residue in a protease active site. mdpi.com |

| Non-Covalent | Reversible interactions based on electrostatic forces. | Weaker, transient | Hydrogen bonding between sulfone oxygens and protein backbone amides. nih.gov |

| Ionic | Attraction between fully charged groups. | Strongest (Non-Covalent) | Interaction with charged amino acid residues. nih.gov |

| Hydrogen Bond | Directional interaction involving H, N, O, or F. | Moderate | Sulfone oxygens acting as H-bond acceptors with Tyr or Ile residues. nih.govnih.gov |

| Van der Waals | Weak, short-range induced dipole attractions. | Weakest | General contacts with hydrophobic pockets in a protein. nih.gov |

Hydrogen Bonding Contributions in Protein-Ligand Interactions

Hydrogen bonds are a critical component of the binding affinity and specificity of ligands. In sulfone-containing molecules, the two oxygen atoms of the sulfonyl group (SO₂) are potent hydrogen bond acceptors, while the group itself is generally considered a poor hydrogen bond donor.

Quantum chemical calculations and structural studies have shown that sulfone oxygens can form hydrogen bonds in multiple planes, providing a wide area for interaction with protein residues. In the context of protein-ligand complexes, these hydrogen bonds can significantly stabilize the bound conformation. For example, in studies with sulfonamide analogs binding to FKBP12, hydrogen bonds were observed between the ligand and the protein's isoleucine and tyrosine residues. nih.gov The principle of hydrogen bond pairing suggests that interactions are most favorable when the donor and acceptor have strengths that are either both stronger or both weaker than water, which is always in competition. The strategic placement of hydrogen bond donors and acceptors is a cornerstone of rational drug design to enhance binding affinity.

Structure-Activity Relationship (SAR) Studies in Bioactive Sulfones

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of bioactive compounds. For sulfones, these studies involve systematically modifying the chemical structure to understand how changes affect biological activity.

Insights from Antimicrobial and Antiviral Activity

The sulfone moiety is a key feature in many compounds developed for their antimicrobial and antiviral properties. SAR studies are crucial for designing more effective agents with minimal side effects. nih.gov

Antimicrobial Activity: The development of new antibiotics is critical due to rising drug resistance. nih.gov For sulfonyl-containing heterocyclic derivatives, SAR studies have provided insights into the features required for potent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The specific arrangement of substituents on the aromatic rings and the nature of the heterocyclic system attached to the sulfone group are key determinants of efficacy.

Antiviral Activity: Sulfones have also been incorporated into antiviral drug candidates. For instance, indole-containing compounds with a sulfone group have been identified as inhibitors of the Zika virus NS2B-NS3 protease. SAR exploration in this series showed that substitutions on the indole (B1671886) ring system significantly impacted inhibitory potency. Similarly, sulfated polysaccharides have shown antiviral activity, which is often dependent on the degree and position of sulfation, as the negatively charged sulfate (B86663) groups can interact with viral envelope proteins.

Inhibitory Mechanisms against Specific Enzymes (e.g., Cysteine Proteases, Cathepsin S)

Sulfones, particularly peptidyl vinyl sulfones, are highly effective inhibitors of cysteine proteases, a class of enzymes implicated in various diseases.

Cysteine Proteases: The inhibitory mechanism involves the vinyl sulfone group acting as an electrophilic "warhead." It forms a covalent bond with the catalytic cysteine residue in the active site of enzymes like the falcipains in Plasmodium falciparum (the malaria parasite) or cruzain in Trypanosoma cruzi. mdpi.com SAR studies have shown that the potency of these inhibitors can be modulated by changing the peptide portion of the molecule, which governs the specific recognition by the target protease. For example, larger substituents on the prime-side of the inhibitor can improve binding to falcipains.

Cathepsin S: Cathepsin S (CatS) is a cysteine protease involved in immune responses and has been a target for treating autoimmune diseases. Peptidyl vinyl sulfones have been developed as potent inhibitors of CatS. SAR studies on CatS inhibitors have focused on modifying the peptide backbone to enhance selectivity and potency. For example, incorporating a cyclopentane-cyclopropyl methyl sulfone moiety was shown to dramatically improve selectivity for CatS over other cathepsins, with an IC₅₀ value in the nanomolar range. These inhibitors function by the same covalent mechanism, where the vinyl sulfone moiety alkylates the active site cysteine.

Environmental Occurrence and Ecological Impact

Presence and Distribution in Biota

While direct detection of 3,5-Dichlorophenyl methyl sulphone in a wide range of organisms is not extensively documented, the behavior of analogous methyl sulfone metabolites of other persistent organic pollutants, such as polychlorinated biphenyls (PCBs) and DDE (a breakdown product of DDT), provides a framework for understanding its likely distribution.

Studies on related methyl sulfone metabolites of PCBs and DDE have shown their accumulation in various marine and terrestrial mammals, including polar bears, seals, porpoises, and otters. nih.gov For instance, research on seal and dolphin victims of morbillivirus epizootics revealed the bioaccumulation of PCB and DDE methyl sulfones, with notable concentrations found in the lungs and uterus. nih.gov Mean concentrations of PCB methyl sulfones in the lungs of harbor seals were found to be 0.96 µg/g lipid weight, while in striped dolphins, the concentration was 0.16 µg/g lipid weight. nih.gov In the uterus, these concentrations were 0.61 µg/g and 0.05 µg/g lipid weight for harbor seals and striped dolphins, respectively. nih.gov

These findings suggest that methyl sulfone metabolites can be persistent and bioaccumulative. epa.gov The distribution patterns of these compounds in mammals can differ from those observed in humans, indicating species-specific toxicokinetics. nih.gov Although direct evidence for this compound is lacking, the established precedent for similar compounds suggests a potential for its accumulation in mammalian tissues, particularly in lipid-rich tissues.

Table 1: Mean Concentrations of PCB and DDE Methyl Sulfones in Marine Mammals (µg/g lipid weight)

| Compound Group | Harbor Seal (Lung) | Striped Dolphin (Lung) | Harbor Seal (Uterus) | Striped Dolphin (Uterus) |

|---|---|---|---|---|

| PCB Methyl Sulfones | 0.96 | 0.16 | 0.61 | 0.05 |

| DDE Methyl Sulfone | 0.02 | 0.01 | 0.04 | 0.01 |

Source: Based on data from research on seal and dolphin morbillivirus epizootic victims. nih.gov

Human exposure to this compound occurs indirectly through exposure to its parent compound, m-dichlorobenzene. Inhalation is a primary route of exposure to m-dichlorobenzene.

This compound has been identified as a minor metabolite of m-dichlorobenzene in rats. nih.gov In studies on rats administered m-dichlorobenzene, 3,5-dichlorophenyl methyl sulfoxide (B87167) and 3,5-dichlorophenyl methyl sulfone were detected in the blood, urine, and feces. nih.gov While these specific sulfur-containing metabolites have not been widely reported in human biomonitoring studies, other metabolites of dichlorobenzenes, such as dichlorophenols, have been detected in human urine. who.intnih.gov

For context, the distribution of methyl sulfone metabolites of PCBs and p,p'-DDE has been quantified in human tissues. A study of Belgian individuals found the total concentration of these metabolites to be highest in the liver, followed by the lungs, adipose tissue, and brain. nih.gov

Table 2: Total Concentration of MeSO2-CBs in Human Tissues (ng/g lipid weight)

| Tissue | Mean Concentration | Concentration Range |

|---|---|---|

| Liver | 9.30 | 1.68-27.03 |

| Lung | 2.72 | Not Detected - 11.54 |

| Adipose Tissue | 1.57 | 0.33-4.33 |

| Brain | 0.24 | Not Detected - 0.56 |

Source: Based on data from a study on the distribution of methyl sulfone metabolites of polychlorinated biphenyls and p,p'-DDE in human tissues. nih.gov

Environmental Fate and Persistence

There is limited direct information on the environmental fate and persistence of this compound. However, the persistence of chlorinated aromatic compounds is a well-established environmental concern. The presence of chlorine atoms on the benzene (B151609) ring generally increases a compound's resistance to degradation. The sulfone group is also typically stable. This suggests that this compound is likely to be persistent in the environment. Its persistence, combined with the lipophilic nature of chlorinated aromatic compounds, indicates a potential for bioaccumulation in food webs.

Risk Assessment of Transformation Products

In rat studies, this compound has been shown to be a potent phenobarbital-like inducer of hepatic microsomal drug-metabolizing enzymes. nih.gov This indicates that the metabolite itself is biologically active and can influence physiological processes. The toxicity of other dichlorobenzene metabolites has also been a subject of study, with research indicating potential for adverse health effects. nih.govnih.govca.gov A comprehensive risk assessment would need to consider the combined exposure and potential synergistic effects of the parent compound and its various metabolites. The general framework for the regulatory risk assessment of pesticide metabolites in the EU emphasizes identifying metabolites that could present serious hazards to humans or other living organisms.

常见问题

Q. What synthetic routes are recommended for preparing 3,5-dichlorophenyl methyl sulphone with high purity, and how can reaction conditions be optimized?

A common approach involves nucleophilic substitution or oxidation of thioether precursors. For example, reacting 3,5-dichlorophenyl methyl sulfide with oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled temperatures (0–25°C) can yield the sulfone. Purity optimization requires inert atmospheres (e.g., nitrogen) to prevent side reactions and precise stoichiometric control . Post-synthesis, column chromatography using silica gel with ethyl acetate/hexane gradients (e.g., 1:4 to 1:2 v/v) effectively isolates the product. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:3 ethyl acetate/hexane) .

Q. Which analytical techniques are most effective for characterizing this compound, and what key data should be prioritized?

- LC/MS : Use a C18 reverse-phase column (e.g., 2.1 × 150 mm, 3.5 µm) with mobile phases: (A) 0.1% formic acid in water, (B) acetonitrile. Gradient elution (10–90% B over 15 min) at 0.2 mL/min detects [M+H]+ ions (expected m/z ~239–245). Confirm fragmentation patterns against standards .

- NMR : Prioritize ¹H and ¹³C NMR in deuterated chloroform. Key signals include sulfone methyl protons (δ 3.1–3.3 ppm) and aromatic protons (δ 7.4–7.8 ppm for dichloro substitution) .

- Elemental Analysis : Validate %C, %H, and %Cl to confirm stoichiometry (theoretical for C₇H₆Cl₂O₂S: C 35.77%, H 2.56%, Cl 30.16%) .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., melting point, solubility)?

Discrepancies often arise from impurities or polymorphic forms. For example, if the observed melting point deviates from literature values (e.g., 65–68°C for related dichlorophenyl compounds ), perform recrystallization in ethanol/water mixtures (70:30 v/v) and compare DSC thermograms. Solubility conflicts in polar solvents (e.g., DMSO vs. methanol) can be resolved by testing under standardized conditions (25°C, 24 hr equilibration) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfone group in this compound during nucleophilic substitution reactions?

The sulfone’s electron-withdrawing nature activates the adjacent methyl group for nucleophilic attack. Computational studies (DFT/B3LYP/6-311+G(d,p)) reveal a lower energy barrier (~15–20 kJ/mol) for SN2 mechanisms compared to non-sulfonated analogs. Kinetic experiments with NaSH or amines in DMF at 60°C show pseudo-first-order kinetics (k ≈ 1.2 × 10⁻³ s⁻¹), supporting a concerted pathway .

Q. How can researchers design experiments to assess environmental degradation pathways of this compound?

- Photolysis : Expose aqueous solutions (10 ppm) to UV light (λ = 254 nm) for 24 hr. Monitor degradation via LC/MS for hydroxylated or dechlorinated products (e.g., m/z shifts of +16 or −35/37) .